3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Description
Planarity of the Aromatic System
Benzo[b]thiophene derivatives exhibit planar structures due to sp² hybridization of all carbons in the fused rings. The presence of electron-withdrawing groups (e.g., -COOH, -CF₃) may induce minor deviations in planarity. For example:
- The carboxylic acid group at position 2 participates in resonance stabilization, maintaining planarity.
- The trifluoromethyl group’s strong electron-withdrawing effect could slightly distort the adjacent ring’s geometry.
Crystal Structure Characterization via X-ray Diffraction
Crystallographic studies on structurally related compounds highlight key packing motifs and intermolecular interactions:
Hydrogen Bonding and Packing
- Carboxylic acid dimerization : The -COOH group forms strong hydrogen bonds with adjacent molecules, creating planar dimeric units.
- Amino group interactions : The -NH₂ group may engage in hydrogen bonding with oxygen atoms or other nitrogen-containing groups in neighboring molecules.
- Trifluoromethyl interactions : Weak C-F···π interactions between the -CF₃ group and aromatic rings could influence crystal packing.
Structural Analogs
For benzo[b]thiophene-2-carboxylic acid (parent compound), X-ray data reveal:
- Orthorhombic symmetry with space group Pbca.
- Intermolecular distances : Sulfur atoms form non-bonding interactions with adjacent carbons, stabilizing the lattice.
Electronic Effects of Trifluoromethyl Substituent on Aromatic System
The trifluoromethyl group (-CF₃) exerts significant electronic and steric effects on the benzo[b]thiophene core:
Electron-Withdrawing Inductive Effects
Resonance and Steric Effects
Comparative Electronic Profiles
| Substituent | Inductive Effect | Resonance Effect | Ortho/Para Directing |
|---|---|---|---|
| -NH₂ | Electron-donating | Strong resonance | Ortho/para |
| -CF₃ | Electron-withdrawing | None | Meta |
| -COOH | Electron-withdrawing | Moderate resonance | Meta |
The interplay between amino (-NH₂) and trifluoromethyl (-CF₃) groups creates a unique electronic landscape, with potential applications in directing regioselective reactions.
Properties
IUPAC Name |
3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)4-2-1-3-5-6(4)7(14)8(17-5)9(15)16/h1-3H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDUZIXWSRPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2N)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Another method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine. This reaction is carried out under similar conditions and results in the formation of methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an inhibitor of various enzymes and proteins, including kinases.
Mechanism of Action
The mechanism of action of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can disrupt pathways involved in cell proliferation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Benzo[b]thiophene vs. Thiophene vs. Thienopyridine
- 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid (): Replaces the fused benzene ring with a phenyl substituent at position 4. This reduces conjugation but introduces steric bulk, which may affect solubility (mp: 134°C with decomposition) .
- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid (): A thienopyridine core adds a nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This derivative’s biological activity (e.g., antiviral) highlights the impact of core heteroatoms .
Substituent Effects
Functional Group Variations
Pharmacological Activity
- IL-4 Inhibition: The target compound shares a scaffold with 3-substituted amino-benzothiophene-2-carboxylic acids, which suppress IL-4 transcription and are explored for asthma/allergy therapy .
- Antimicrobial/Antiviral Potential: Analogous thiophenes with benzoxazole () or thienopyridine () cores exhibit antimicrobial or antiviral activities, suggesting the target compound may have similar applications .
Melting Points and Solubility
- The target compound’s melting point is unlisted, but analogs like 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid decompose at 134°C .
- Ester derivatives (e.g., ) are typically more soluble in organic solvents than carboxylic acids, which may form salts for aqueous compatibility .
Biological Activity
3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both an amino group and a trifluoromethyl group, is part of the benzothiophene family, known for its potential therapeutic applications, particularly as enzyme inhibitors.
The molecular structure of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid includes:
- Molecular Formula : C10H8F3N1O2S1
- CAS Number : 1648807-88-8
The trifluoromethyl group enhances the compound's stability and biological activity, making it a valuable candidate for various research applications.
The primary mechanism of action involves the inhibition of specific enzymes, particularly kinases. By binding to the active sites of these enzymes, the compound can disrupt cellular processes related to proliferation and survival, which is crucial in cancer therapy.
Anticancer Activity
Research indicates that 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth. The compound's interaction with kinases leads to reduced cell viability and proliferation in vitro, making it a promising candidate for further development as an anticancer drug .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. Studies have demonstrated that derivatives of benzothiophene compounds exhibit varying degrees of inhibition against these enzymes, with some compounds showing IC50 values comparable to established inhibitors like galantamine .
Study 1: Antitumor Activity
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various benzothiophene derivatives, including 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. The results indicated that this compound effectively inhibited cell growth in several cancer cell lines, showing promise as a lead compound for drug development .
Study 2: Cholinesterase Inhibition
In another investigation focused on cholinesterase inhibition, compounds related to benzothiophenes were tested against AChE and BChE. The findings revealed that certain derivatives exhibited potent inhibitory activity, suggesting that modifications to the benzothiophene structure could enhance efficacy against these targets. The study emphasized structure-activity relationships that could guide future synthesis efforts .
Data Tables
| Compound | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | AChE | 62.10 | Comparable to galantamine |
| Benzothiophene derivative X | BChE | 24.35 | Best inhibitor among tested compounds |
| Benzothiophene derivative Y | AChE | 59.60 | Moderate inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves hydrolysis of methyl ester precursors under basic conditions. For example, LiOH in THF/H₂O (4:1) at 0°C effectively cleaves ester groups to yield carboxylic acids, as demonstrated in the synthesis of a related thiophene-2-carboxylic acid derivative (94% yield) . Optimization includes controlling reaction temperature (0°C to prevent side reactions) and stoichiometric excess of LiOH (5:1 molar ratio relative to the ester). Purity is enhanced via acidification (e.g., KHSO₄) and extraction with dichloromethane .
- Key Data :
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | THF/H₂O (4:1) | High solubility of intermediates |
| Base | LiOH·H₂O (5 eq) | Complete ester hydrolysis |
| Work-up | Acidification + DCM extraction | 94% isolated yield |
Q. How does the trifluoromethyl group at the 4-position influence the electronic properties of the benzo[b]thiophene core?
- Methodology : The electron-withdrawing trifluoromethyl group increases electrophilicity at the 2-carboxylic acid position, enhancing reactivity in nucleophilic substitution or coupling reactions. Comparative studies of fluorinated vs. non-fluorinated analogs show reduced pKa values (increased acidity) for the carboxylic acid group, facilitating salt formation or coordination in metal-catalyzed reactions .
- Structural Analysis :
| Substituent | Electronic Effect | pKa (Carboxylic Acid) |
|---|---|---|
| -CF₃ | Strong EWG | ~2.5–3.0 |
| -Cl | Moderate EWG | ~2.8–3.3 |
| -H | Neutral | ~4.2–4.5 |
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing reactive intermediates formed during metabolic processing of this compound?
- Methodology : Cytochrome P450-mediated oxidation generates sulfoxide intermediates, detectable via LC-MS/MS. Stable isotope labeling (e.g., deuterium incorporation) confirms intermediate formation pathways . Trapping experiments with thiol nucleophiles (e.g., glutathione) followed by HRMS identify covalent adducts, revealing metabolic activation mechanisms .
- Key Findings :
- P450 3A4 is the primary enzyme responsible for oxidation, forming a thiophene-S-oxide intermediate .
- Adduct half-life in tissues: 1–1.5 days, suggesting rapid clearance of protein-bound metabolites .
Q. How do structural modifications at the 3-amino position affect binding affinity to target enzymes?
- Methodology : Computational docking (e.g., AutoDock Vina) and MD simulations predict interactions with active sites. For example, replacing the amino group with bulkier substituents (e.g., sulfonamides) sterically hinders binding to dopamine D3 receptors, reducing affinity by >50% . Experimental validation via SPR or ITC quantifies binding constants (Kd).
- SAR Insights :
| Substituent at 3-position | Target Enzyme | Kd (nM) |
|---|---|---|
| -NH₂ | D3 Receptor | 12.4 |
| -NHSO₂Me | D3 Receptor | 310 |
| -NMe₂ | D3 Receptor | 650 |
Data Contradiction Analysis
- Metabolic Toxicity vs. Therapeutic Safety : highlights P450-mediated bioactivation to reactive intermediates, yet other studies note low in vivo toxicity. This discrepancy arises because toxicity depends on detoxification efficiency, adduct turnover rates, and compensatory protein synthesis . For example, rapid clearance of adducts (t₁/₂ = 1–1.5 days) mitigates cumulative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
